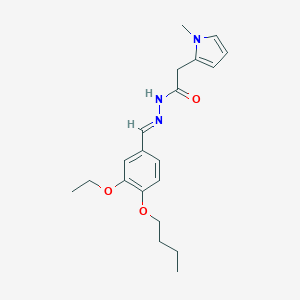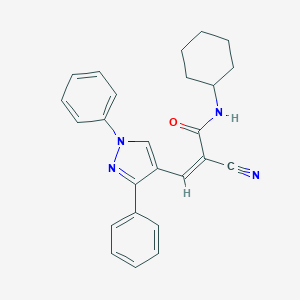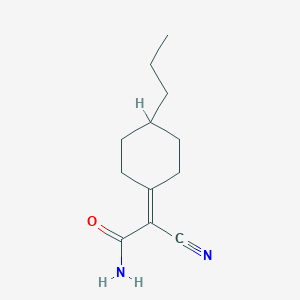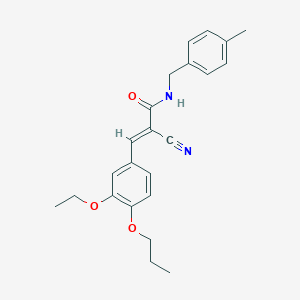![molecular formula C19H19BrN2O4 B449982 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B449982.png)
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde, which is then reacted with hydrazine derivatives under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency. The scalability of the synthetic route is a crucial factor in industrial production, allowing for the manufacture of large quantities of the compound for various applications.
化学反应分析
Types of Reactions
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
相似化合物的比较
Similar Compounds
- 4-{[(2Z)-2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-N-(4-chlorophenyl)-1-piperidinecarboxamide
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID stands out due to its unique combination of functional groups and structural features. These characteristics confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H19BrN2O4 |
|---|---|
分子量 |
419.3g/mol |
IUPAC 名称 |
4-[(2Z)-2-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C19H19BrN2O4/c1-3-9-26-18-16(20)10-13(11-17(18)25-4-2)12-21-22-15-7-5-14(6-8-15)19(23)24/h3,5-8,10-12,22H,1,4,9H2,2H3,(H,23,24)/b21-12- |
InChI 键 |
VHZBDPMZKBVGLS-MTJSOVHGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(5-methyl-2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B449900.png)
![N'-[(5-chloro-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449901.png)

![3-(1,3-benzodioxol-5-yl)-2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acrylamide](/img/structure/B449905.png)

![N'-[3-(2-furyl)-2-propenylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449909.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449912.png)
![2-[(4-benzhydryl-1-piperazinyl)carbonyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B449915.png)

![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![5-(4-bromophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449921.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
